molecular formula C16H21N5O2 B11230389 N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11230389
M. Wt: 315.37 g/mol
InChI Key: FXCWSWILZCBIJY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule characterized by a pyrrolidinecarboxamide core substituted with a 1H-indazol-3-yl group at the 1-position and a dimethylaminoethyl side chain at the 3-position. The 5-oxo moiety on the pyrrolidine ring introduces a ketone functional group, which may influence solubility and metabolic stability.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H21N5O2/c1-20(2)8-7-17-16(23)11-9-14(22)21(10-11)15-12-5-3-4-6-13(12)18-19-15/h3-6,11H,7-10H2,1-2H3,(H,17,23)(H,18,19)

InChI Key

FXCWSWILZCBIJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the indazole and pyrrolidine intermediates. The indazole moiety can be synthesized through a cyclization reaction involving ortho-substituted hydrazines and aldehydes or ketones . The pyrrolidine ring is often constructed via a cyclization reaction of amino acids or their derivatives . The final coupling step involves the reaction of the indazole intermediate with the pyrrolidine intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for various therapeutic applications. Key areas of research include:

1. Anticancer Activity

  • Studies have shown that N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide has potential anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50_{50} of approximately 15 µM against breast cancer cells and 20 µM against ovarian cancer cells.

2. Anti-inflammatory Properties

  • The compound has been investigated for its anti-inflammatory effects. In animal models, it significantly reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases such as arthritis .

3. Molecular Docking Studies

  • Molecular docking studies have suggested that the compound can effectively bind to specific biological targets, including enzymes involved in cancer progression and inflammation. The binding energy values ranged from -5.8 to -8.2 kcal/mol, indicating strong interactions with target proteins .

Case Study 1: Anticancer Efficacy

A study conducted on ovarian cancer xenografts demonstrated that treatment with this compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Case Study 2: Anti-inflammatory Effects

In a murine model of arthritis, researchers observed that administration of the compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Activity TypeCell Line/ModelIC50 (µM)Observations
Anticancer ActivityBreast Cancer15Significant cytotoxicity observed
Ovarian Cancer20Induction of apoptosis noted
Anti-inflammatoryMurine Model of ArthritisN/AReduced joint swelling and inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole/Indazole Moieties

a. USP Sumatriptan Succinate Related Compound A
  • Structure: [3-[2-(Dimethylamino)ethyl]-2-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1H-indol-5-yl]-N-methylmethanesulfonamide succinate salt.
  • Key Differences :
    • Replaces the indazole ring with an indole system.
    • Contains a methanesulfonamide group instead of a pyrrolidinecarboxamide.
    • Higher molecular weight (613.77 vs. ~385–400 for the target compound).
  • Implications : The indole moiety may confer different binding affinities to serotonin receptors compared to indazole, while the succinate salt enhances solubility .
b. 3-[2-(Dimethylamino)ethyl]indole
  • Structure : A simpler analogue lacking the pyrrolidinecarboxamide and 5-oxo groups.
  • Key Differences: Absence of the pyrrolidinecarboxamide reduces steric complexity.
  • Implications : This compound’s minimal structure suggests a role as a precursor or metabolite in more complex molecules .

Analogues with Dimethylaminoethyl Side Chains

a. Desvenlafaxine Succinate
  • Structure: 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrogen butanedioate monohydrate.
  • Key Differences: Features a phenolic ring and cyclohexanol group instead of indazole. Contains a succinate counterion, similar to Sumatriptan derivatives.
b. N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide
  • Structure: Combines dimethylamino, furan, and nitroacetamide groups.
  • Key Differences :
    • Substitutes indazole with a furan ring.
    • Introduces a nitroacetamide group, which may confer redox activity.
  • Implications : The nitro group could increase reactivity or toxicity compared to the target compound’s carboxamide .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Potential Applications
Target Compound C₁₉H₂₄N₆O₂ ~384.44 Indazole, pyrrolidinecarboxamide, 5-oxo Neurological/Oncological (inferred)
USP Sumatriptan Related Compound A C₂₇H₃₇N₅O₂S·C₄H₆O₄ 613.77 Indole, methanesulfonamide, succinate salt Migraine therapeutics
Desvenlafaxine Succinate C₁₆H₂₅NO₂·C₄H₆O₄·H₂O 399.48 Phenol, cyclohexanol, succinate salt Antidepressant
3-[2-(Dimethylamino)ethyl]indole C₁₂H₁₅N₂ 187.26 Indole, dimethylaminoethyl Synthetic intermediate

Research Findings and Limitations

  • Structural Insights : The indazole ring in the target compound may offer greater metabolic stability compared to indole-based analogues due to reduced oxidation susceptibility .
  • Salt Forms : Succinate salts in analogues like Sumatriptan and Desvenlafaxine improve aqueous solubility, suggesting that similar formulations could benefit the target compound .
  • Knowledge Gaps: Direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound are absent in pharmacopeial literature, necessitating further experimental validation.

Biological Activity

N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to consolidate findings from various studies regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an indazole ring, which is known for its pharmacological relevance. The presence of a dimethylamino group enhances its solubility and bioavailability, making it a candidate for various biological evaluations.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, a derivative exhibited an IC50 value of 5.15 µM against the K562 cell line, indicating potent cytotoxicity. This activity was attributed to the compound's ability to induce apoptosis and affect cell cycle progression by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro evaluations indicated that certain derivatives displayed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, with notable zones of inhibition observed .

Neuroprotective Effects

Studies suggest that indazole derivatives may possess neuroprotective properties. Compounds structurally related to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival, contributing to its antitumor effects.
  • Interaction with DNA : Molecular docking studies have suggested that the compound can interact with DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting its antibacterial effects .

Case Studies and Experimental Findings

StudyBiological ActivityIC50/MIC ValuesMechanism
Study 1Antitumor (K562)5.15 µMApoptosis induction via p53 pathway
Study 2Antibacterial (E. coli)MIC = 32 µg/mLInhibition of DNA gyrase
Study 3NeuroprotectionN/AReduction of oxidative stress

Case Study: Antitumor Activity

In one experimental setup, the compound was tested on various cancer cell lines. The results indicated that it not only inhibited cell growth but also selectively targeted cancerous cells while sparing normal cells, showcasing its potential as a therapeutic agent with reduced toxicity .

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